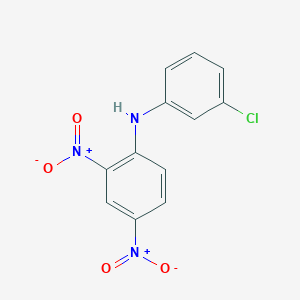
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine, also known as DNOC, is a synthetic organic compound that belongs to the class of nitroaromatic compounds. DNOC has been extensively studied for its various applications in scientific research, especially in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine involves the inhibition of various enzymes and metabolic pathways in living organisms. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has been shown to inhibit the activity of mitochondrial respiration, leading to the production of reactive oxygen species (ROS) and oxidative stress. It also inhibits the activity of enzymes involved in the biosynthesis of nucleotides, amino acids, and fatty acids, leading to the disruption of metabolic processes.
Efectos Bioquímicos Y Fisiológicos
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has been shown to have various biochemical and physiological effects on living organisms. It induces oxidative stress and DNA damage, leading to cell death and tissue damage. It also disrupts the normal functioning of the nervous system, leading to neurological disorders and behavioral changes. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has also been shown to have toxic effects on the liver, kidney, and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various organisms. However, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine also has some limitations. It is a highly toxic compound that requires careful handling and disposal. Its toxicity can also make it difficult to study in living organisms, particularly in higher animals.
Direcciones Futuras
There are several future directions for the study of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine. One area of research is the development of new methods for synthesizing N-(3-Chlorophenyl)-2,4-dinitrobenzenamine and other nitroaromatic compounds. Another area of research is the identification of new targets for N-(3-Chlorophenyl)-2,4-dinitrobenzenamine and the development of new compounds that can selectively target these pathways. Additionally, the development of new methods for studying the toxicity of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine in living organisms could lead to a better understanding of its effects on human health and the environment.
In conclusion, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine is a synthetic organic compound that has been extensively studied for its various applications in scientific research. It has a well-defined mechanism of action and has been shown to have various biochemical and physiological effects on living organisms. While it has some limitations, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine remains an important compound for studying the toxicity of nitroaromatic compounds and for developing new methods for controlling pests and diseases.
Métodos De Síntesis
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine can be synthesized by the reaction of 3-chloroaniline with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine as a yellow crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology. It has been used as a herbicide, insecticide, and fungicide due to its ability to inhibit various metabolic processes in plants and insects. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has also been used as a model compound for studying the toxicity of nitroaromatic compounds in living organisms.
Propiedades
Número CAS |
16220-58-9 |
|---|---|
Nombre del producto |
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine |
Fórmula molecular |
C12H8ClN3O4 |
Peso molecular |
293.66 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H8ClN3O4/c13-8-2-1-3-9(6-8)14-11-5-4-10(15(17)18)7-12(11)16(19)20/h1-7,14H |
Clave InChI |
YLMKHXBXDKWQSO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
16220-58-9 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



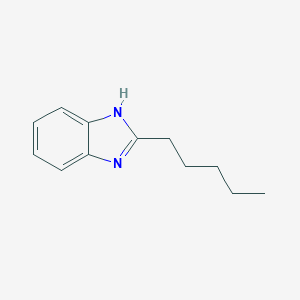
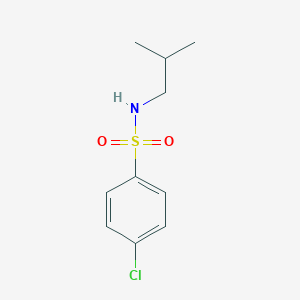
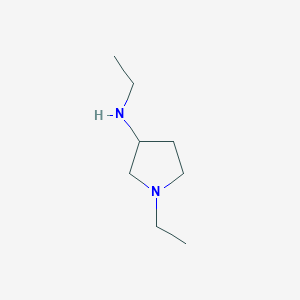
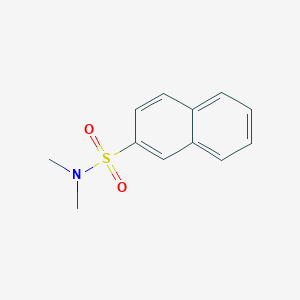
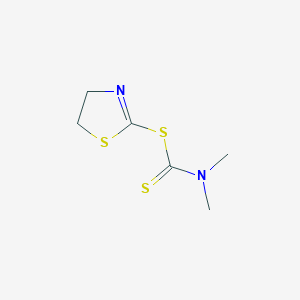
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)
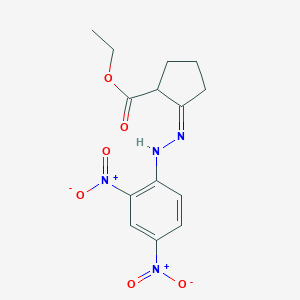
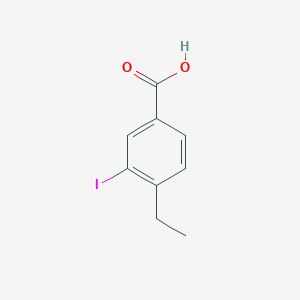
![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)
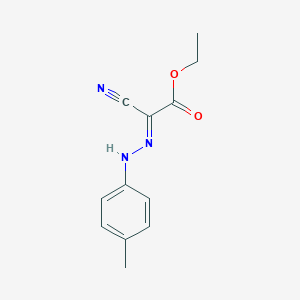
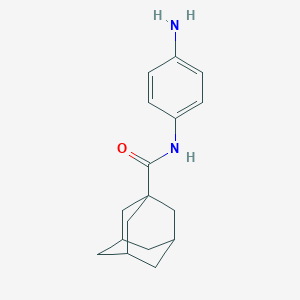
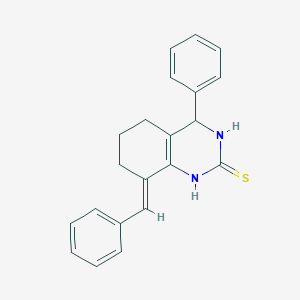
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)